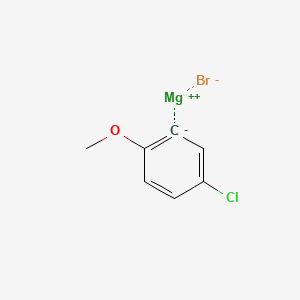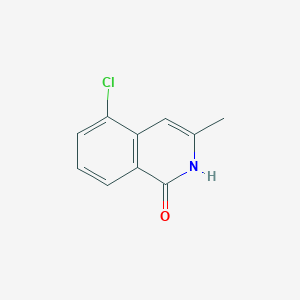
Sodium paeonol sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium paeonol sulfonate is a derivative of paeonol, a natural compound extracted from the root bark of the medicinal plant Paeonia suffruticosa. Paeonol is known for its wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects. This compound enhances the solubility and stability of paeonol, making it more suitable for various applications in medicine and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium paeonol sulfonate typically involves the sulfonation of paeonol. This process can be carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective sulfonation of the hydroxyl group on the paeonol molecule .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where paeonol is reacted with sulfuric acid. The resulting sulfonated product is then neutralized with sodium hydroxide to form this compound. The product is purified through crystallization or other separation techniques to achieve the desired purity and quality .
化学反応の分析
Types of Reactions: Sodium paeonol sulfonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to paeonol or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced paeonol, and substituted paeonol compounds .
科学的研究の応用
Sodium paeonol sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: this compound is investigated for its anti-inflammatory, antibacterial, and antitumor properties. It is also used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the formulation of pharmaceuticals, cosmetics, and other products requiring enhanced solubility and stability .
作用機序
The mechanism of action of sodium paeonol sulfonate involves several molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as the NF-κB and MAPK pathways.
Antitumor: It induces apoptosis in cancer cells by activating caspases and regulating the PI3K/AKT pathway.
Antibacterial: It disrupts bacterial cell membranes and inhibits the synthesis of essential bacterial proteins
類似化合物との比較
Paeonol: The parent compound with similar pharmacological activities but lower solubility and stability.
Paeoniflorin: Another compound derived from Paeonia species with anti-inflammatory and neuroprotective effects.
Salicin: A natural anti-inflammatory compound found in willow bark with similar therapeutic properties
Uniqueness: Sodium paeonol sulfonate stands out due to its enhanced solubility and stability compared to paeonol. This makes it more suitable for various applications, especially in the pharmaceutical and cosmetic industries. Its ability to undergo diverse chemical reactions also adds to its versatility as a research and industrial compound .
特性
IUPAC Name |
sodium;5-acetyl-4-hydroxy-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O6S.Na/c1-5(10)6-3-9(16(12,13)14)8(15-2)4-7(6)11;/h3-4,11H,1-2H3,(H,12,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNJLCRMQHXPLP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2741888.png)

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2741893.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride](/img/structure/B2741896.png)

![1-(2,5-dimethylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2741898.png)
![5-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2741899.png)
![2-chloro-N-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2741900.png)

![1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one](/img/structure/B2741906.png)
![1-[4-[3-(2-Hydroxyethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741907.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2741910.png)
![5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2741911.png)
